2-(2,3-ジヒドロ-1H-インデン-1-イリデン)マロノニトリル

概要

説明

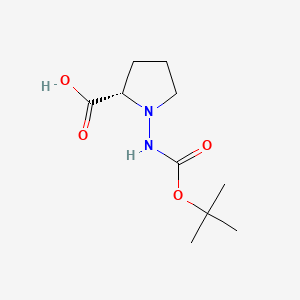

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a compound with a molecular weight of 180.21 . It is a white to blue powder or crystals and is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .

Synthesis Analysis

The synthesis of similar compounds involves a molecular cyclization yielding a red solid, followed by a Knoevenagel condensation reaction (KCR) catalyzed by a Lewis acid .Molecular Structure Analysis

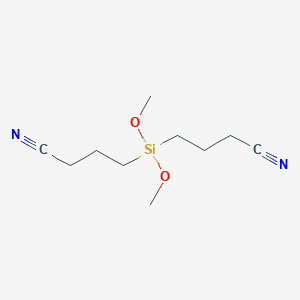

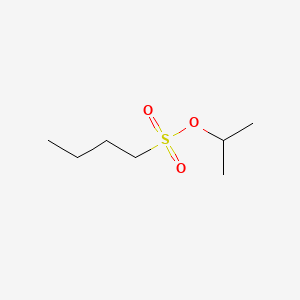

The InChI code for this compound is 1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2 . This indicates that the compound has a structure with 12 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis

This compound is a strong electron-withdrawing molecule and can react with aldehydes through the Knoevenagel condensation reaction . This allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .Physical and Chemical Properties Analysis

The compound has a storage temperature requirement of being kept in a refrigerator .科学的研究の応用

医薬品化学

医薬品化学において、この化合物は生物学的に活性な分子の合成のためのビルディングブロックとして役立ちます。 その構造はインダノンに似ており、アルツハイマー病やエイズなどの疾患の治療に用いられる化合物の設計に関連しています 。このスキャフォールドの汎用性により、潜在的な治療効果を持つさまざまな誘導体を作成できます。

有機エレクトロニクス

電子受容体として、2-(2,3-ジヒドロ-1H-インデン-1-イリデン)マロノニトリルは有機電子デバイスの設計に使用されます。 電子移動を促進する能力により、太陽電池での用途に適しており、そこでエネルギー変換の効率に貢献しています 。

光学センシング

その光学特性により、2-(2,3-ジヒドロ-1H-インデン-1-イリデン)マロノニトリルは光学センシング技術で使用されています。 光との相互作用を通じて、環境の変化や特定の物質の存在を検出するために使用できます 。

非線形光学 (NLO) アプリケーション

この化合物の非線形光学特性は、NLO アプリケーションにとって貴重なものです。 レーザーや光スイッチなどの高度な光学システムで光をモジュレートできる材料の開発に使用されます 。

抗菌研究

研究では、この化合物の誘導体の抗菌の可能性が調査されています。 そこから得られたフッ素化されたカルコンスキャフォールドは、微生物感染症の克服において有望な結果を示しており、耐性菌株に対する新しい治療法につながる可能性があります 。

バンドギャップエンジニアリング

材料科学の分野では、2-(2,3-ジヒドロ-1H-インデン-1-イリデン)マロノニトリルは、バンドギャップ狭窄における役割について研究されています。 これは、さまざまな技術的用途向けの調整された電子特性を持つ半導体の開発にとって重要です 。

合成中間体

最後に、これはさまざまな生物学的に活性な分子の作成における合成中間体として機能します。 さまざまな条件下での反応性と安定性により、合成有機化学において貴重な化合物となっています 。

作用機序

Target of Action

The primary target of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is the electron-deficient region in organic photovoltaic devices . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .

Mode of Action

The compound interacts with its targets by modulating molecular electrical and optical characteristics . This interaction improves the performance of organic solar cells (OSCs). Among Yseries NFAs, 2-(2,3-dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile (INCN) and its derivatives stand out as the most successful end groups .

Biochemical Pathways

The compound affects the pathways involved in the generation of organic photovoltaic devices

Result of Action

The compound’s action results in improved performance of organic solar cells (OSCs) . It is also noted that high-performance donor–acceptor electron acceptors containing 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN)-type terminals are labile toward photooxidation and basic conditions .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme aldehyde dehydrogenase, where 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile acts as an inhibitor. This inhibition affects the enzyme’s ability to catalyze the oxidation of aldehydes, leading to alterations in cellular metabolism . Additionally, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can participate in Knoevenagel condensation reactions, which are essential for the synthesis of various organic compounds .

Cellular Effects

The effects of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can modulate the activity of key signaling molecules such as protein kinases, leading to changes in cell proliferation and apoptosis . Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the interaction of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile with aldehyde dehydrogenase results in the inhibition of the enzyme’s activity . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to light and heat can lead to the breakdown of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, resulting in the formation of degradation products that may affect its biochemical activity . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic regulation .

Dosage Effects in Animal Models

The effects of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolism and promote cell survival . At higher doses, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can induce toxic effects, including oxidative stress and apoptosis . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to avoid adverse outcomes.

Metabolic Pathways

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. One of the key pathways includes its participation in the oxidation-reduction reactions catalyzed by aldehyde dehydrogenase . This interaction affects the overall metabolic flux and can lead to changes in metabolite levels within the cell . Additionally, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can influence the synthesis of other organic compounds through its role in Knoevenagel condensation reactions .

Transport and Distribution

The transport and distribution of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach various intracellular compartments . Once inside the cell, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can interact with binding proteins that facilitate its localization and accumulation in specific tissues . This targeted distribution is essential for the compound’s biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are critical for the compound’s ability to modulate cellular processes and exert its biochemical effects.

特性

IUPAC Name |

2-(2,3-dihydroinden-1-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMCAQMRSYSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C#N)C#N)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289528 | |

| Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-01-2 | |

| Record name | NSC61801 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B1605164.png)